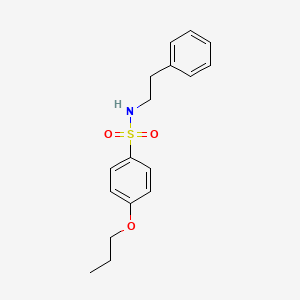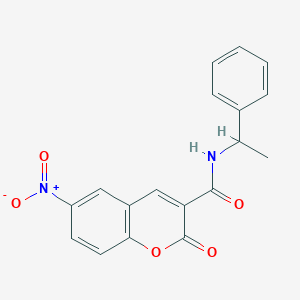
N-(2-phenylethyl)-4-propoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-4-propoxybenzenesulfonamide, also known as PEPB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound is synthesized through a multi-step process, and its mechanism of action involves the inhibition of certain enzymes and receptors in the body.
科学研究应用
N-(2-phenylethyl)-4-propoxybenzenesulfonamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
作用机制
N-(2-phenylethyl)-4-propoxybenzenesulfonamide's mechanism of action involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of certain receptors, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. In addition to its inhibitory effects on carbonic anhydrase and certain receptors, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to modulate the expression of certain genes involved in the immune response, suggesting that it may have immunomodulatory effects.
实验室实验的优点和局限性
One advantage of using N-(2-phenylethyl)-4-propoxybenzenesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. Additionally, this compound's mechanism of action is well-understood, making it a useful tool for studying the role of carbonic anhydrase and other enzymes and receptors in the body. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2-phenylethyl)-4-propoxybenzenesulfonamide. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the compound's potential as an immunomodulatory agent for the treatment of autoimmune diseases. Finally, further research is needed to explore the potential of this compound as a cancer therapeutic, including studies on its efficacy in animal models and clinical trials.
合成方法
The synthesis of N-(2-phenylethyl)-4-propoxybenzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonamide with sodium hydroxide to form 4-hydroxybenzenesulfonamide. This intermediate is then reacted with 4-propoxybenzoyl chloride to form 4-propoxybenzenesulfonamide. Finally, the addition of 2-phenylethylamine to the reaction mixture results in the formation of this compound.
属性
IUPAC Name |
N-(2-phenylethyl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-2-14-21-16-8-10-17(11-9-16)22(19,20)18-13-12-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOQBTYHWORMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline](/img/structure/B4963527.png)
![2-cyclopentyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4963534.png)

![7-chloro-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4963547.png)

![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B4963573.png)
![4,4'-[1,4-piperazinediylbis(3-oxo-3,1-propanediyl)]bis(2,6-di-tert-butylphenol)](/img/structure/B4963580.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4963592.png)

![1-(4-ethoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4963617.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4963636.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4963637.png)
![ethyl 4-({[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4963647.png)